molecular formula C9H11BrS2Si B13688510 (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane

Cat. No.: B13688510
M. Wt: 291.3 g/mol
InChI Key: NZGPIAPMKAADAJ-UHFFFAOYSA-N
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Description

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is a chemical compound with the molecular formula C9H11BrS2Si. It is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane typically involves the bromination of thieno[3,2-b]thiophene followed by silylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The silylation step involves the reaction of the brominated intermediate with trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various aryl and alkyl derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The bromine atom and the trimethylsilyl group play crucial roles in modulating the reactivity and stability of the compound. In chemosensors, the compound interacts with target ions or molecules, leading to measurable changes in optical properties .

Comparison with Similar Compounds

Uniqueness: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name

(5-bromothieno[3,2-b]thiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS2Si/c1-13(2,3)9-5-7-6(12-9)4-8(10)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGPIAPMKAADAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(S1)C=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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